molecular formula C9H12BrN B1276768 (3-Bromobenzyl)dimethylamine CAS No. 4885-18-1

(3-Bromobenzyl)dimethylamine

Cat. No.: B1276768
CAS No.: 4885-18-1
M. Wt: 214.1 g/mol
InChI Key: NENUHAOLAJUKLM-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)dimethylamine is an organic compound with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromobenzyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromobenzyl)dimethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)dimethylamine involves its interaction with specific molecular targets. The bromine atom and dimethylamine group play crucial roles in its binding affinity and reactivity. The compound can act as a ligand for receptors or as an inhibitor for enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorobenzyl)dimethylamine
  • (3-Fluorobenzyl)dimethylamine
  • (3-Iodobenzyl)dimethylamine

Uniqueness

Compared to its analogs, (3-Bromobenzyl)dimethylamine exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and binding properties .

Biological Activity

(3-Bromobenzyl)dimethylamine is an organic compound characterized by its unique structural features, which include a bromine atom attached to a benzyl group and two methyl groups on the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12BrN
  • Molecular Weight : 214.1 g/mol
  • Structure : The compound features a bromobenzyl moiety that enhances its reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom significantly influences its binding affinity and reactivity:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites or allosteric sites of enzymes, thereby modulating their activity.
  • Receptor Interaction : It exhibits affinity for certain receptors, potentially influencing signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that dimethylamine derivatives, including this compound, exhibit antimicrobial properties. They have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antioxidant Properties

Studies on similar halogenated compounds suggest that this compound may possess antioxidant properties. These compounds have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines. For instance, studies have shown that brominated benzyl groups can suppress the production of TNF-α and IL-1β in inflammatory models .

Case Studies

  • Antitumor Activity : A study explored the synthesis of benzylamine-substituted derivatives that included this compound. These derivatives demonstrated significant antitumor activity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : Research into related compounds has revealed that the presence of halogen substituents significantly enhances biological activity. For example, compounds with brominated groups showed improved enzyme inhibition compared to their non-brominated counterparts .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AntioxidantScavenges free radicals; inhibits oxidative stress
Anti-inflammatorySuppresses TNF-α and IL-1β production
AntitumorSignificant inhibition in cancer cell lines

Properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUHAOLAJUKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402118
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4885-18-1
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylamine (51.4 g, 1.14 mol) was reacted with 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at 5° and the mixtue was acidified with hydrochloric acid and the mixture was extracted with aqueous 3N hydrochloric acid. The aqueous extracts were made alkaline with aqueous potassium hydroxide and the oil which separated out was distilled to give 3-bromo-N,N-dimethylbenzylamine (65 g, 80%) b.p. 118°/20 mmHg.
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95 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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